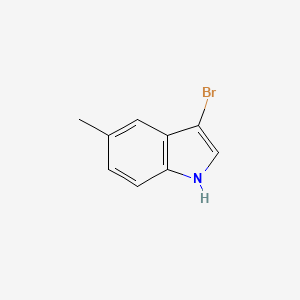

3-Bromo-5-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQXAJZTZLYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652078 | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-62-0 | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indole: Properties, Synthesis, and Applications

Introduction

3-Bromo-5-methyl-1H-indole is a halogenated derivative of the indole scaffold, a bicyclic aromatic heterocycle of paramount importance in medicinal chemistry and drug discovery. The indole nucleus is a "privileged structure," found in a vast array of natural products, neurotransmitters like serotonin, and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C3 position and a methyl group at the C5 position imparts unique physicochemical and reactive properties to the molecule. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of this compound for researchers and professionals in drug development and organic synthesis.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While direct experimental data for this compound is sparse in publicly available literature, properties can be reliably inferred from its close isomer, 5-Bromo-3-methyl-1H-indole, and related structures. The N-Boc protected version, tert-Butyl this compound-1-carboxylate, is commercially available, indicating its utility as a stable intermediate.

Table 1: Physicochemical Properties of Bromo-methyl-indoles

| Property | Value (for 5-Bromo-3-methyl-1H-indole isomer) | Reference |

| IUPAC Name | 5-bromo-3-methyl-1H-indole | |

| CAS Number | 10075-48-6 | [1] |

| Molecular Formula | C₉H₈BrN | |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 78-82 °C | [1][2] |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethanol) | [2] |

| SMILES | CC1=CNC2=C1C=C(Br)C=C2 | |

| InChI Key | GDQXDVJFMLNXHX-UHFFFAOYSA-N |

Note: The data presented is for the isomeric compound 5-Bromo-3-methyl-1H-indole, which is expected to have very similar physical properties to the title compound, this compound.

Synthesis and Mechanistic Considerations

The synthesis of 3-bromoindoles is most commonly achieved via electrophilic bromination of the corresponding indole precursor. The indole ring is highly electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.

Rationale for Synthetic Route: Electrophilic Bromination

Direct bromination of 5-methyl-1H-indole is the most logical and efficient pathway to this compound. The choice of brominating agent is critical to ensure selectivity and avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation. It is a mild source of electrophilic bromine (Br⁺) and is highly selective for the C3 position of indoles, especially when the reaction is conducted at low temperatures in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

5-methyl-1H-indole

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methyl-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The succinimide byproduct will precipitate as the reaction proceeds.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add ethyl acetate to dissolve the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Interpretation |

| ¹H NMR | NH Proton: A broad singlet around δ 8.0-8.2 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm). The C2-H will appear as a singlet around δ 7.3 ppm. The protons on the benzene ring (C4-H, C6-H, C7-H) will show characteristic splitting patterns. Methyl Protons: A sharp singlet for the C5-methyl group around δ 2.4 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 110-140 ppm. The C5-carbon bearing the methyl group will be around δ 130 ppm. C2 & C3 Carbons: The C2 carbon will appear around δ 125 ppm, while the C3 carbon bearing the bromine will be significantly shifted upfield to ~δ 95-100 ppm. Methyl Carbon: A signal for the methyl group around δ 21 ppm. |

| Mass Spec (MS) | Molecular Ion Peak: A characteristic pair of peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 210 and 212. |

Note: Predicted data is based on known values for similar indole structures, such as those found in supporting information for related synthetic studies.[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the C-Br bond at the 3-position and the N-H bond of the indole ring. This dual functionality makes it a highly valuable building block.

-

Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions like Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines). These reactions are foundational in modern drug discovery for assembling complex molecular architectures.[2][4][5]

-

N-Functionalization: The indole nitrogen is nucleophilic and can be deprotonated with a mild base (e.g., NaH) followed by reaction with various electrophiles. This allows for N-alkylation, N-arylation, or the installation of protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). N-protection is often a crucial first step before performing chemistry at other positions to prevent undesired side reactions.

-

Lithiation and Metal-Halogen Exchange: The bromine atom can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a potent C3-lithiated indole nucleophile, which can then react with a wide range of electrophiles to install different functional groups at the 3-position.

Reactivity and Transformations Diagram

Caption: Key reactive pathways for this compound.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. Hazard information is based on data for closely related bromoindole compounds.[6]

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use a respirator with an appropriate particulate filter.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

-

PubChem. 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

PubChem. 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting information for an article on methylation of indoles. [Link]

-

ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

Royal Society of Chemistry. Reactivity of 3-nitroindoles with electron-rich species. [Link]

-

Royal Society of Chemistry. Supporting information for an article on Suzuki-Miyaura Cross-Coupling. [Link]

-

National Institutes of Health. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. [Link]

-

ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]

-

MDPI. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. [Link]

-

National Institutes of Health. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. [Link]

Sources

- 1. 5-BROMO-3-METHYLINDOLE | 10075-48-6 [chemicalbook.com]

- 2. Buy 5-Bromo-3-methyl-1h-indole | 10075-48-6 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Descriptors

5-Bromo-3-methyl-1H-indole, a substituted indole, is a heterocyclic aromatic compound. The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring system imparts unique chemical reactivity and physical properties, making it a valuable precursor in organic synthesis.

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. The Chemical Abstracts Service (CAS) has assigned the number 10075-48-6 to 5-Bromo-3-methyl-1H-indole.[1][2][3][4] This identifier is universally recognized in chemical databases and literature, ensuring precise communication and procurement.

| Identifier | Value | Source |

| CAS Number | 10075-48-6 | [1][2][3][4] |

| IUPAC Name | 5-bromo-3-methyl-1H-indole | [1] |

| Molecular Formula | C₉H₈BrN | [1][2][4] |

| Molecular Weight | 210.07 g/mol | [1][2][4] |

| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)Br | [1][2] |

| InChIKey | GDQXDVJFMLNXHX-UHFFFAOYSA-N | [1][4] |

It is crucial to distinguish this compound from its isomers, such as 3-bromo-1-methyl-1H-indole (CAS: 81471-20-7), where the methyl group is attached to the indole nitrogen.[5] Such distinctions are vital for mechanistic interpretations and the design of synthetic pathways.

Caption: 2D structure of 5-Bromo-3-methyl-1H-indole.

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-3-methyl-1H-indole can be approached through several established methods in organic chemistry. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Workflow for Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis workflow.

Experimental Protocol (Illustrative):

-

Phenylhydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add acetone. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the reaction mixture. The temperature is then elevated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization. The choice of acid and reaction temperature is critical and often requires optimization to maximize yield and minimize side-product formation.

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a basic solution. The crude product is then extracted with an organic solvent. Purification is commonly achieved through column chromatography on silica gel.

The causality behind this experimental design lies in the need to first form the reactive phenylhydrazone intermediate, followed by the acid-catalyzed intramolecular electrophilic substitution that drives the formation of the indole ring.

Palladium-Catalyzed Coupling Reactions

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the late-stage functionalization of indole scaffolds. While not a de novo synthesis of the indole ring itself, these methods are invaluable for introducing the bromo-substituent or for further derivatization of the bromo-indole product. For instance, a pre-formed 5-aminoindole could be subjected to a Sandmeyer reaction to install the bromo group.

Physicochemical Properties and Spectroscopic Characterization

Understanding the physical and chemical properties of 5-Bromo-3-methyl-1H-indole is essential for its handling, storage, and application in further synthetic transformations.

| Property | Value | Source |

| Melting Point | 78-82 °C | [2][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethanol. | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [3][4] |

Spectroscopic data provides the definitive structural confirmation of the synthesized compound. While specific spectra are proprietary to individual suppliers, typical characterization would involve:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the positions and integrations of the aromatic and methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the indole ring.

Applications in Research and Development

The unique structural features of 5-Bromo-3-methyl-1H-indole make it a valuable building block in several areas of chemical science.

Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. Research has indicated its potential as a precursor for novel bioactive molecules with applications in oncology, neuropharmacology, and as anti-inflammatory and antibacterial agents.[2][6]

Materials Science

The fluorescent and conductive properties of indole derivatives are of interest in the development of novel organic materials. 5-Bromo-3-methyl-1H-indole and its derivatives have potential applications in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-methyl-1H-indole.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye damage.[1]

-

May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-3-methyl-1H-indole is a chemical compound of significant interest due to its versatile applications as a synthetic intermediate. Its well-defined chemical identity, accessible synthetic routes, and the strategic placement of reactive functional groups ensure its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists working with this important molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254707, 5-Bromo-3-methyl-1H-indole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13357736, 3-Bromo-1-methyl-1H-indole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11185464, (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Retrieved from [Link].

-

Chem-Space. High-Quality 5-Bromo-3-Methyl-1H-Indole | CAS 10075-48-6 Supplier. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43152084, 3-Bromo-5-nitro-1H-indole. Retrieved from [Link].

-

National Institute of Standards and Technology. Indole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-Bromo-3-methyl-1h-indole | 10075-48-6 [smolecule.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 5-BROMO-3-METHYLINDOLE | 10075-48-6 [chemicalbook.com]

- 5. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

Technical Guide to the Spectroscopic Characterization of Brominated Methylindoles: A Detailed ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of brominated methylindoles, with a primary focus on the structural elucidation of 3-Bromo-5-methyl-1H-indole . In the absence of readily available, published experimental spectra for this specific isomer, this document employs a predictive and comparative approach. We will present a detailed, theoretical analysis of the anticipated ¹H and ¹³C NMR spectra for this compound, grounded in fundamental principles of chemical shifts and spin-spin coupling. To provide an authoritative and practical context, these predictions will be continually benchmarked against the experimentally verified data of its close structural isomer, 5-Bromo-3-methyl-1H-indole . This comparative methodology serves to highlight the subtle yet significant influence of substituent positioning on the magnetic environment of the indole nucleus. This guide is intended for researchers, chemists, and drug development professionals who rely on precise spectroscopic interpretation for molecular characterization.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The precise substitution pattern on the indole ring is critical to its biological activity and physicochemical properties. Consequently, unambiguous structural verification is a cornerstone of the synthetic and drug development workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind NMR experimental choices and provides a logical framework for spectral interpretation.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the indole ring is used. The structures of the target compound, this compound, and its reference isomer are shown below.

Caption: Chemical structures of the target and reference indole isomers.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of structural elucidation by NMR is rooted in a systematic and well-designed experimental workflow. Each step is chosen to maximize the quality and information content of the data, creating a self-validating system.

Sample Preparation

The causality behind sample preparation is to achieve a homogeneous solution where molecules can tumble freely, averaging out anisotropic effects and leading to sharp, well-resolved NMR signals.

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid analyte. A higher concentration yields a better signal-to-noise ratio in a shorter time.

-

Solvent Selection: Dissolve the analyte in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. A clear, particulate-free solution is essential.

-

Transfer: Transfer the solution to a 5 mm NMR tube. The height of the liquid should be sufficient to cover the detection coils of the NMR probe (typically ~4 cm).

NMR Data Acquisition

The parameters for data acquisition are chosen to ensure high-resolution data and accurate quantification. The following are typical parameters for a 500 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used. The 30° pulse angle is a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.

-

Spectral Width: ~16 ppm, centered around 6 ppm. This range is wide enough to capture all common proton signals in organic molecules.

-

Acquisition Time: ~2-3 seconds. A longer acquisition time leads to better resolution.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

-

Number of Scans: 8 to 16 scans. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30'). Proton decoupling collapses carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon and increasing signal intensity via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~240 ppm, centered around 120 ppm. This covers the full range of carbon chemical shifts.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve adequate signal-to-noise.

-

Caption: Standardized workflow for NMR-based structural elucidation.

Spectroscopic Data Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their neighboring protons.

The following table outlines the predicted ¹H NMR signals for this compound. Predictions are based on additive substituent effects and comparison with known indole derivatives.

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |

| H1 (N-H) | 8.0 - 8.2 | broad singlet (br s) | - | The N-H proton of indoles is typically broad and downfield. Its exact position is highly dependent on solvent and concentration. |

| H2 | 7.2 - 7.3 | singlet (s) | - | Bromine at C3 removes the adjacent proton, so H2 appears as a singlet. The inductive effect of the adjacent nitrogen deshields it. |

| H4 | 7.4 - 7.5 | singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz (meta) | This proton is ortho to the electron-donating methyl group, shifting it slightly upfield. It shows a small meta-coupling to H6. |

| H6 | 6.9 - 7.0 | doublet of doublets (dd) | ~8.5 Hz (ortho), ~1.5 Hz (meta) | Coupled to H7 (large ortho coupling) and H4 (small meta coupling). The methyl group at C5 shields this proton, shifting it upfield. |

| H7 | 7.1 - 7.2 | doublet (d) | ~8.5 Hz (ortho) | Coupled only to H6 via a large ortho coupling. |

| CH₃ (at C5) | 2.4 - 2.5 | singlet (s) | - | A typical chemical shift for a methyl group attached to an aromatic ring. |

For authoritative grounding, we compare the predictions with the published experimental data for the isomer, 5-Bromo-3-methyl-1H-indole, in CDCl₃.[1]

Table 1: Experimental ¹H NMR Data for 5-Bromo-3-methyl-1H-indole [1]

| Position | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (N-H) | 7.92 | br s | - |

| H4 | 7.73 | d | 1.6 |

| H6 | 7.29 | dd | 8.6, 1.9 |

| H7 | 7.22 | d | 8.6 |

| H2 | 6.99 | s | - |

| CH₃ (at C3) | 2.32 | d | 0.9 |

Comparative Analysis:

-

H2 Proton: In the reference compound, H2 is adjacent to the methyl-bearing C3 and appears upfield at ~6.99 ppm.[1] In our target molecule, H2 would be adjacent to the bromine-bearing C3. The electron-withdrawing nature of bromine would deshield H2, shifting it further downfield than in the reference isomer, likely into the 7.2-7.3 ppm range.

-

Aromatic Protons: In the reference, the bromine at C5 strongly deshields the ortho proton H4 (7.73 ppm) and H6 (7.29 ppm).[1] In our target, the C5 position holds a methyl group, which is electron-donating. This would shield the ortho protons H4 and H6, shifting them significantly upfield compared to the reference compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment (hybridization, substituent effects).

| Position | Predicted δ (ppm) | Rationale for Prediction |

| C2 | 125 - 127 | The C2 carbon is adjacent to the nitrogen and is typically found in this region. The bromine at C3 will have a moderate influence. |

| C3 | 95 - 100 | This is the most significant predicted shift. The direct attachment of bromine (a heavy atom) induces a strong shielding effect (the "heavy atom effect"), shifting this carbon significantly upfield. This is a key diagnostic signal. |

| C3a | 128 - 130 | A quaternary carbon at the ring junction. |

| C4 | 122 - 124 | An aromatic CH carbon. The ortho-relationship to the methyl group will have a minor shielding effect. |

| C5 | 129 - 131 | The carbon directly attached to the methyl group. Its chemical shift is increased by the substituent. |

| C6 | 121 - 123 | An aromatic CH carbon. |

| C7 | 111 - 113 | The C7 carbon is typically the most upfield of the aromatic CH carbons in the benzene portion of the indole ring. |

| C7a | 134 - 136 | A quaternary carbon at the ring junction, adjacent to the nitrogen. |

| CH₃ (at C5) | 21 - 22 | A typical chemical shift for an aromatic methyl carbon. |

The following experimental data provides a solid baseline for our predictions.[1]

Table 2: Experimental ¹³C NMR Data for 5-Bromo-3-methyl-1H-indole [1]

| Position | Experimental δ (ppm) |

|---|---|

| C7a | 134.96 |

| C3a | 130.22 |

| C4 | 124.76 |

| C6 | 122.95 |

| C2 | 121.64 |

| C7 | 112.50 |

| C5 | 111.60 |

| C3 | Not assigned, likely shielded |

| CH₃ (at C3) | 9.64 |

Comparative Analysis:

-

C3 vs. C5: In the reference compound, the bromine is at C5, and the signal for this carbon appears at 111.60 ppm.[1] The methyl-bearing C3 is expected to be around 111-112 ppm (similar to 3-methylindole itself). In our target molecule, the positions are swapped. We would expect the methyl-bearing C5 to be downfield (~130 ppm), and the bromo-substituted C3 to be significantly upfield (~95-100 ppm) due to the direct heavy atom effect, which is a much stronger influence than when bromine is further away on the benzene ring. This predicted major difference in the C3 and C5 chemical shifts is the most powerful way to distinguish between the two isomers using ¹³C NMR.

Conclusion: A Framework for Confident Characterization

While direct experimental spectra for this compound are not prevalent in the literature, a robust and scientifically sound structural assignment can be achieved through a predictive and comparative framework. By understanding the fundamental principles of substituent effects on the indole nucleus and leveraging high-quality experimental data from close isomers like 5-Bromo-3-methyl-1H-indole, researchers can confidently interpret NMR data. The key diagnostic differences—namely the upfield shift of the bromine-bound C3 carbon and the distinct splitting patterns of the aromatic protons—provide a clear and unambiguous pathway to distinguish between these isomers. This guide provides the experimental and intellectual framework necessary for professionals in the field to execute this level of detailed analysis.

References

-

Title: Supporting Information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol" Source: The Royal Society of Chemistry URL: [Link]

Sources

The Emerging Therapeutic Potential of 3-Bromo-5-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound therapeutic relevance. Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions allow for high-affinity binding to a multitude of biological targets. The strategic functionalization of the indole ring system offers a powerful tool to modulate the pharmacological profile of the resulting derivatives. The introduction of a bromine atom, particularly at the C3 position, and a methyl group at the C5 position, creates the 3-bromo-5-methyl-1H-indole core—a scaffold with intriguing, albeit underexplored, potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prospective biological activities of this compound derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammatory conditions.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have a rich history in oncology, with several compounds having been successfully developed into clinically approved anticancer drugs.[1] The anticancer potential of this compound derivatives can be extrapolated from the known activities of structurally related indole compounds, which exert their effects through diverse mechanisms of action.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of indole derivatives against cancer cells are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis.[2][3] Based on extensive research on related indole structures, the potential mechanisms of action for this compound derivatives are hypothesized to include:

-

Kinase Inhibition: Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes targeting receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases involved in pathways such as PI3K/Akt/mTOR and MAPK.[2]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain indole derivatives bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

Induction of Apoptosis: Evasion of programmed cell death is a hallmark of cancer. Indole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: By interfering with the function of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins, indole derivatives can induce cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation.[2]

B. Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives

While specific IC50 values for this compound derivatives are not extensively reported in publicly accessible literature, the following table summarizes the cytotoxic activities of other substituted indole derivatives against various cancer cell lines, providing a benchmark for the potential potency of this novel scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aryl-thio-1H-indole derivatives | HT29, HepG2, HCT116, T98G | Nanomolar range | [3] |

| Indole-vinyl sulfone derivatives | Various cancer cell lines | Potent activity | [3] |

| 3-Amino-1H-7-azaindole derivative | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [3] |

| 5-(3-indolyl)-1,3,4-thiadiazole derivative | PaCa2 | 1.5 | [5] |

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. The incorporation of a bromine atom into the indole scaffold has been shown to enhance antimicrobial potency.[6]

A. Potential Mechanisms of Antimicrobial Action

The antimicrobial effects of indole derivatives are diverse and can involve:

-

Disruption of Bacterial Cell Membranes: Halogenated indoles can perturb the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Indole derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition: These compounds can target essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, and cell wall biosynthesis.

B. Data Presentation: Antimicrobial Activity of Brominated Indole Derivatives

While specific data for this compound derivatives is limited, the following table presents the Minimum Inhibitory Concentration (MIC) values for other bromo-indole derivatives against various microbial strains, indicating the potential of this class of compounds.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromoindole-2-carboxamide derivative | E. coli | 0.35 - 1.25 | [6] |

| 5-Bromoindole-2-carboxamide derivative | P. aeruginosa | 0.35 - 1.25 | [6] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.

-

Determine MIC: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibitory effects on key inflammatory mediators.

A. Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole derivatives are often attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Compounds can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

-

Suppress Pro-inflammatory Cytokine Production: Indole derivatives can downregulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by modulating signaling pathways such as NF-κB.

-

Reduce Oxidative Stress: Many indole compounds possess antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to the inflammatory process.

B. Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatants. Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

IV. Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through various synthetic routes, often starting from commercially available 5-methylindole. Subsequent derivatization at different positions of the indole ring can then be performed to generate a library of compounds for biological evaluation.

A. Illustrative Synthetic Pathway

V. Structure-Activity Relationship (SAR) Insights and Future Directions

While the biological activities of this compound derivatives are still in the early stages of exploration, preliminary insights from related compounds can guide future drug design efforts. Key considerations for SAR studies include:

-

Position and Nature of Substituents: The type and position of substituents on the indole ring and any appended functionalities will significantly impact biological activity and selectivity.

-

Role of the Bromine Atom: The bromine atom at the C3 position is expected to influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

-

Contribution of the Methyl Group: The methyl group at the C5 position may contribute to hydrophobic interactions within the binding pocket of a target protein.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of detailed SAR, identification of lead compounds with potent and selective activity, and investigation of their mechanisms of action at the molecular level.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in cancer, infectious diseases, and inflammatory disorders. Although specific biological data for this class of compounds is currently limited, the well-established and diverse bioactivities of other substituted indole derivatives provide a strong rationale for its further investigation. The experimental protocols and conceptual frameworks outlined in this technical guide offer a roadmap for researchers and drug development professionals to explore the therapeutic potential of this intriguing heterocyclic system.

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Synthesis and anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones. PubMed. [Link]

-

Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. National Institutes of Health. [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

-

Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. [Link]

-

3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. Wiley Online Library. [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]

-

Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. PubMed. [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Synthesis Characterization And Antimicrobial Activity Studies of Some Transition Metal Complexes Derived From 5-Bromo-3-Phenyl-N'-((2-Thioxo- 1,2-Dihydroquinolin-3-Yl)Methylene)-1H-Indole-2-Carbohydrazide. ResearchGate. [Link]

-

Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. ResearchGate. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PubMed Central. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central. [Link]

-

Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. MDPI. [Link]

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, and Storage of Brominated Indole Compounds

<

Introduction: The Significance and Challenges of Brominated Indoles

Brominated indoles are a fascinating and vital class of heterocyclic compounds, playing a crucial role in numerous biological processes and serving as foundational scaffolds in modern drug discovery.[1] Their unique chemical properties, imparted by the bromine substituent, modulate electronic distribution within the indole ring, influencing reactivity and biological activity.[1] This has led to their investigation and application in developing anti-inflammatory, antimicrobial, and anticancer agents.[1][2] However, the very characteristics that make these compounds valuable also necessitate a rigorous and informed approach to their handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely and effectively with brominated indole compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with brominated indoles is the cornerstone of safe laboratory practice. While specific toxicity data can vary between different brominated indole derivatives, a general understanding of the risks associated with halogenated organic compounds is essential.[3]

Toxicological Profile

Studies have indicated that brominated indoles can exhibit varying degrees of toxicity.[4][5][6] For instance, some brominated indoles have been shown to cause lethal and nonlethal malformations in zebrafish embryos, suggesting potential developmental toxicity.[4][5] In vivo studies on mice have also revealed potential for idiosyncratic gastrointestinal and liver toxicity with certain brominated indole extracts.[2] Conversely, other studies have projected some brominated indoles to be non-mutagenic and free from hepatotoxicity.[7] Given this variability, it is prudent to treat all novel or poorly characterized brominated indoles as potentially toxic.

Key Toxicological Concerns:

-

Irritation: Many brominated indoles are classified as skin, eye, and respiratory irritants.[8][9][10]

-

Organ Toxicity: Depending on the specific compound and dosage, there is potential for liver and gastrointestinal toxicity.[2]

-

Environmental Toxicity: Brominated compounds can be hazardous to the aquatic environment.[6][11]

Reactivity and Stability

Indole compounds, in general, can be sensitive to air, light, and heat.[11][12] The presence of a bromine atom can further influence the reactivity of the indole ring.[1]

Key Reactivity Concerns:

-

Oxidation: Indole compounds are susceptible to oxidation, which can be indicated by a change in color.[13]

-

Light and Air Sensitivity: Exposure to light and air can lead to degradation.[11][13]

-

Incompatibility: Brominated indoles should be stored away from strong oxidizing agents.[10][12]

Risk Assessment Workflow

A systematic risk assessment should be conducted before commencing any work with brominated indoles. This process involves identifying the hazards, evaluating the risks, and implementing appropriate control measures.

Caption: A workflow for conducting a risk assessment before handling brominated indole compounds.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure and ensuring personal safety.[9]

Engineering Controls

The primary line of defense is to handle brominated indoles within a properly functioning chemical fume hood.[3][12] This is crucial for preventing the inhalation of dust or vapors.[12] The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with brominated indoles.[14][15][16]

| Protection Type | Specification | Standard (Example) |

| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[9][16] | EN 166 (EU) / ANSI Z87.1 (US) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9] Always inspect gloves for integrity before use.[9] | EN 374 (EU) |

| Skin/Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[9][14][16] | N/A |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large quantities or if ventilation is inadequate.[9] | NIOSH (US) / EN 149 (EU) |

General Handling Practices

-

Avoid all personal contact, including inhalation and skin contact.[17]

-

Weigh and transfer solid compounds in a fume hood to prevent the generation of dust.

-

Use a spatula or other appropriate tools for transferring solids.

-

When dissolving compounds, add the solid to the solvent slowly to avoid splashing.

-

Wash hands thoroughly with soap and water after handling.[17][18]

Section 3: Proper Storage of Brominated Indole Compounds

The stability and integrity of brominated indoles are highly dependent on proper storage conditions.[13] Improper storage can lead to degradation, loss of activity, and the formation of potentially more hazardous byproducts.

Storage Conditions

To minimize degradation, particularly from oxidation, brominated indoles should be stored under the following conditions:[13]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool temperatures, typically 2-8°C, are recommended.[13] For long-term storage, -20°C is often preferred.[13] | Slows down the rate of chemical degradation and oxidation. |

| Light | Store in amber or opaque vials to protect from light.[13] | Prevents light-induced degradation. |

| Atmosphere | For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[13] | Minimizes oxidation by removing atmospheric oxygen. |

| Container | Use tightly sealed containers to prevent exposure to air and moisture.[11][12] | Protects from atmospheric contaminants and prevents volatilization. |

Protocol for Long-Term Storage Under Inert Atmosphere

-

Place the brominated indole compound into a suitable vial. For highly sensitive solids, perform this step in a glovebox.[13]

-

Securely cap the vial with a septum cap.[13]

-

Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is in the headspace above the compound.[13]

-

Insert a second, shorter needle to act as an exhaust for the displaced air.[13]

-

Purge the vial with the inert gas for several minutes.

-

Remove the exhaust needle first, followed by the inert gas needle, to maintain a positive pressure of the inert gas within the vial.

-

Seal the septum with paraffin film for extra security.

-

Store the vial at the recommended temperature.

Caption: Step-by-step workflow for storing sensitive compounds under an inert atmosphere.

Section 4: Emergency Procedures: Spill and Exposure Response

Prompt and correct response to spills and exposures is critical to mitigating potential harm.

Spill Cleanup

For minor spills of brominated indole compounds, trained laboratory personnel can safely manage the cleanup.[20]

Spill Cleanup Protocol for Solid Brominated Indoles:

-

Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure adequate ventilation, typically by keeping the fume hood running.[21]

-

Don PPE: Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[18]

-

Containment: Gently cover the solid spill with a damp paper towel to prevent the generation of dust.[22]

-

Cleanup: Carefully sweep the material into a dustpan or use a HEPA-filtered vacuum for larger quantities.[22]

-

Decontamination: Wipe the spill area with a damp paper towel.[20]

-

Waste Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag.[20] Label the bag as hazardous waste and dispose of it according to institutional guidelines.[20]

Spill Cleanup Protocol for Liquid Solutions of Brominated Indoles:

-

Evacuate and Secure: Alert others and secure the area. Control sources of ignition if a flammable solvent is involved.[20][21]

-

Don PPE: Wear appropriate PPE as described above.

-

Containment: Surround the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in to prevent spreading.[21][22][23]

-

Absorption: Apply absorbent material directly to the spill.[22][23]

-

Collection: Once the liquid is fully absorbed, use a scoop or tongs to collect the material.[20]

-

Waste Disposal: Place the absorbed material into a sealed, labeled hazardous waste container.[3][21]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Exposure Response

In the event of personal exposure, immediate action is crucial.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[24][25] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][24] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[24] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

Proper disposal of brominated indole compounds and associated waste is a legal and ethical responsibility to protect the environment.

Waste Segregation and Labeling

Halogenated organic waste must be segregated from non-halogenated waste streams.[3] All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste."[3]

Disposal Procedures

-

Solid Waste: Collect solid brominated indole waste in a designated, sealed, and labeled container.

-

Liquid Waste: Collect liquid waste containing brominated indoles in a compatible, sealed, and labeled container. Do not overfill containers.

-

Contaminated Materials: All materials used in the handling and cleanup of brominated indoles (e.g., gloves, absorbent pads, weighing paper) should be disposed of as hazardous waste.

Consult your institution's EHS department for specific guidelines on hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[26][27][28]

Conclusion

Brominated indole compounds are powerful tools in the hands of researchers and drug development professionals. By embracing a culture of safety, grounded in a thorough understanding of the potential hazards and the diligent application of the protocols outlined in this guide, we can continue to explore the vast potential of these molecules while ensuring the well-being of our scientific community and the environment.

References

- Altenburger, R., et al. (2006). Toxic effects of brominated indoles and phenols on zebrafish embryos.

- BenchChem. (n.d.).

- Piazzon, T. L., et al. (2015). Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc–Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer. Marine Drugs, 13(7), 4434–4453.

- ResearchGate. (n.d.). Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos.

- Oetken, M., et al. (2006). Brominated Indoles and Phenols in Marine Sediment and Water Extracts From the North and Baltic Seas-Concentrations and Effects.

- Fiveable. (n.d.).

- ChemSRC. (n.d.). Indole GHS SDS MSDS Sheet. ChemSRC.

- Braun Research Group. (n.d.).

- University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. UC Berkeley College of Chemistry.

- ChemicalBook. (n.d.).

- BenchChem. (n.d.).

- Islam, M. T., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 20(2), 119.

- Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - 4-BROMO INDOLE. Giant Chem Solutions.

- BenchChem. (n.d.). Personal protective equipment for handling 3-bromo-1H-indole-2-carbaldehyde. BenchChem.

- Sigma-Aldrich. (2025).

- BenchChem. (n.d.).

- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde. Fisher Scientific.

- Szabo-Scandic. (n.d.).

- Da Settimo, A., & Nannipieri, E. (1970). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry, 35(9), 2916–2921.

- ChemicalBook. (2023).

- Lee, J. H., et al. (2017). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules, 22(12), 2139.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Bromoindole. Fisher Scientific.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Bromo-1H-indole-3-carbaldehyde. Fisher Scientific.

- ChemRxiv. (n.d.). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ChemRxiv.

- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. U.S. EPA.

- Enamine. (n.d.).

- J&K Scientific LLC. (2021). Chemical spill cleanup procedures. J&K Scientific.

- de Oliveira, R. N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5873.

- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. U.S. EPA.

- ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in....

- MDPI. (2019).

- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

- U.S. Environmental Protection Agency. (1983).

- Purdue University. (n.d.). Personal Protective Equipment (PPE). Purdue University Environmental Health and Safety.

- The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. UT Austin Environmental Health and Safety.

- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety.

- Maccarone, E., et al. (2012). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 17(12), 14059–14070.

- Washington State University. (n.d.). Halogenated Solvents. WSU Environmental Health & Safety.

- Fisher Scientific. (2010).

- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta.

- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. UCSB Environmental Health and Safety.

- CDN Isotopes. (n.d.).

- GovInfo. (1998). Federal Register, Volume 63 Issue 85. GovInfo.

- A&A Sourcing. (2025).

- Centers for Disease Control and Prevention. (n.d.).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc–Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giantchemsolutions.com [giantchemsolutions.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Indole GHS SDS MSDS Sheet [methylindole.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]

- 15. blog.storemasta.com.au [blog.storemasta.com.au]

- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 17. szabo-scandic.com [szabo-scandic.com]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. ehs.utk.edu [ehs.utk.edu]

- 21. jk-sci.com [jk-sci.com]

- 22. enhs.uark.edu [enhs.uark.edu]

- 23. ehs.gatech.edu [ehs.gatech.edu]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 27. epa.gov [epa.gov]

- 28. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

Navigating the Solution: A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-1H-indole in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-5-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this substituted indole. We present a detailed, field-proven protocol for the experimental determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to empower informed decision-making in experimental design.

Introduction: The Criticality of a Well-Defined Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful chemical and pharmaceutical development. It dictates the feasibility of formulation strategies, influences bioavailability, and impacts the design of purification processes. For a molecule like this compound, which serves as a valuable building block in the synthesis of more complex bioactive molecules, a thorough understanding of its solubility is paramount.[1] This guide provides a systematic approach to characterizing the solubility of this compound, enabling researchers to navigate the complexities of solvent selection and experimental design with confidence.

Physicochemical Properties and Predicted Solubility Behavior of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure: this compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring. The key functional groups influencing its solubility are:

-

The Indole Ring System: The aromatic nature of the indole core contributes to its hydrophobicity, favoring interactions with non-polar solvents through London dispersion forces.[4]

-

The N-H Group: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, which can enhance solubility in protic solvents.[5][6]

-

The Bromine Atom: The electronegative bromine atom introduces a dipole moment, increasing the molecule's polarity compared to unsubstituted indole.

-

The Methyl Group: The methyl group is a non-polar, electron-donating group that can slightly increase the molecule's lipophilicity.

Predicted Solubility: Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong dipole-dipole interactions with the solute.

-

Good Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol should be effective solvents due to their ability to engage in hydrogen bonding with the N-H group of the indole.[5]

-

Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane and chloroform are predicted to be good solvents, facilitated by dipole-dipole interactions and London dispersion forces.[1]

-

Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poorer solvents. While London dispersion forces will be present, the lack of strong dipole-dipole interactions or hydrogen bonding will limit solubility.

-

Low Solubility in Water: Due to the predominantly hydrophobic nature of the large aromatic ring system, the solubility in water is expected to be very low, despite the presence of the hydrogen-bonding N-H group.[4]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of this compound using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.[7]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-